molecular formula C14H13N3O B2646676 1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole CAS No. 2415623-45-7

1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole

Cat. No. B2646676
CAS RN: 2415623-45-7
M. Wt: 239.278
InChI Key: JYMWQALAIDPZHJ-UHFFFAOYSA-N
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Description

Pyrazines are a class of organic compounds with the formula C4H4N2. They are aromatic and contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The compound you’re interested in seems to be a derivative of pyrazine, with additional functional groups attached to the ring .


Synthesis Analysis

Pyrazines and their derivatives can be synthesized through a variety of methods. One common method involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Another method involves the multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .


Chemical Reactions Analysis

The chemical reactions involving pyrazine derivatives can also vary widely. The reactivity of these compounds can be influenced by the specific functional groups present, as well as the conditions under which the reactions are carried out .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Some general safety precautions for handling pyrazine derivatives might include avoiding inhalation or skin contact, and using appropriate personal protective equipment .

Future Directions

Future research on pyrazine derivatives could involve exploring new synthetic methods, investigating their potential medicinal uses, or studying their physical and chemical properties in more detail .

properties

IUPAC Name

2,3-dihydroindol-1-yl-(6-methylpyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-10-8-15-9-12(16-10)14(18)17-7-6-11-4-2-3-5-13(11)17/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMWQALAIDPZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole

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